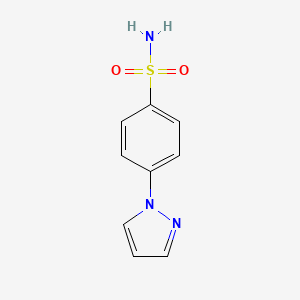
4-(1H-Pyrazol-1-YL)benzenesulfonamide
Overview
Description
4-(1H-Pyrazol-1-yl)benzenesulfonamide is a chemical compound characterized by a pyrazole ring attached to a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Pyrazol-1-YL)benzenesulfonamide are the parasitic organisms Leishmania infantum and Leishmania amazonensis . These parasites are responsible for causing leishmaniasis, a neglected disease with severe morbidity and mortality rates .
Mode of Action
This compound interacts with these parasitic targets, leading to their elimination . The compound’s interaction with its targets is believed to be facilitated by changes in electronic regions, orientation, and lipophilicity of the derivatives . This interaction results in the inhibition of the parasites’ growth and proliferation .
Biochemical Pathways
It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) of the parasites, characterized by lower binding free energy . This suggests that the compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and leading to their elimination .
Pharmacokinetics
The compound’s molecular weight is 22326 , which is within the acceptable range for good bioavailability according to Lipinski’s “rule of five”. This suggests that the compound may have favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the effective elimination of Leishmania infantum and Leishmania amazonensis parasites . The compound has shown an active profile against these parasites, similar to that of pentamidine, but with lower cytotoxicity .
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-1-YL)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the context of its antileishmanial activity. The compound has been shown to interact with enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are essential for the survival of Leishmania parasites . These interactions inhibit the enzymatic activity, thereby disrupting the folate metabolism pathway in the parasites. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further contributing to its biochemical effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In Leishmania parasites, the compound induces apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . This leads to the activation of caspases and subsequent cell death. In mammalian cells, this compound has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. The compound exerts its effects primarily through the inhibition of DHFR and PTR1 enzymes, leading to a depletion of tetrahydrofolate and disruption of DNA synthesis in Leishmania parasites . Additionally, this compound binds to specific protein targets, altering their conformation and function. This binding interaction results in the inhibition of enzyme activity and modulation of cellular signaling pathways . The compound also induces changes in gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the antileishmanial activity of this compound remains consistent over time, with sustained inhibition of parasite growth . In in vivo studies, long-term administration of the compound has been shown to maintain its therapeutic efficacy, although potential resistance development and toxicity need to be monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antileishmanial activity with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window of this compound is relatively narrow, necessitating careful dose optimization to achieve maximum efficacy with minimal side effects . Threshold effects have also been noted, where a certain minimum dose is required to elicit a significant therapeutic response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to folate metabolism. The compound inhibits DHFR and PTR1 enzymes, leading to a reduction in tetrahydrofolate levels and disruption of nucleotide synthesis . This inhibition affects the overall metabolic flux, resulting in decreased proliferation and survival of Leishmania parasites . Additionally, this compound interacts with other metabolic enzymes and cofactors, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cells, this compound is distributed to various subcellular compartments, including the mitochondria and nucleus . The compound’s localization and accumulation within these compartments are critical for its biochemical activity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis in Leishmania parasites . Additionally, this compound is found in the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators . The compound’s targeting signals and post-translational modifications facilitate its localization to specific cellular compartments, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 1H-pyrazole with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants and products. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding sulfonyl compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or benzenesulfonamides.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antileishmanial and antimalarial agent. Additionally, its derivatives have been explored for their potential use in the development of new pharmaceuticals.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide is similar to other pyrazole-containing compounds, such as 4-(1H-pyrazol-1-yl)benzoic acid and 4-(1H-pyrazol-1-yl)benzaldehyde. its unique combination of the pyrazole ring and benzenesulfonamide group sets it apart, providing distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLPVGLFJFFLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655673 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51891-85-1 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives promising candidates for treating leishmaniasis?
A1: Leishmaniasis, a neglected tropical disease, lacks effective and safe treatments due to drug resistance and side effects []. Research indicates that certain this compound derivatives demonstrate activity against Leishmania infantum and Leishmania amazonensis []. Importantly, some compounds exhibit similar activity to pentamidine, a current treatment, but with reduced cytotoxicity []. This suggests their potential as new prototypes for developing safer and more effective leishmaniasis treatments.
Q2: How does the structure of this compound derivatives influence their antileishmanial activity?
A2: Molecular modeling studies have revealed that modifications to the electronic regions, spatial orientation, and lipophilicity of these derivatives directly impact their interaction with parasitic targets []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of new derivatives. Future research should focus on fine-tuning these structural features to enhance target binding and improve antileishmanial potency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



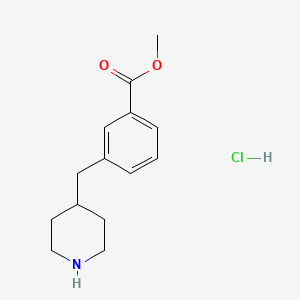
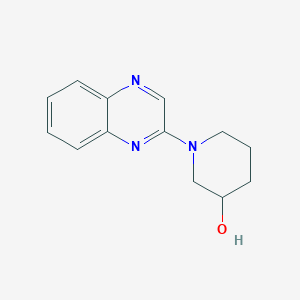
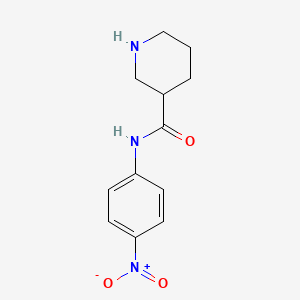
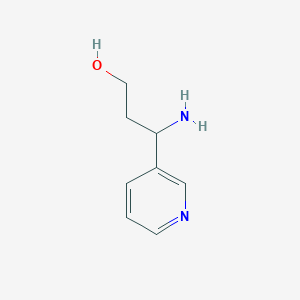
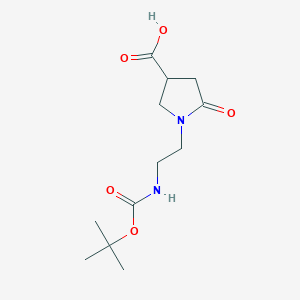
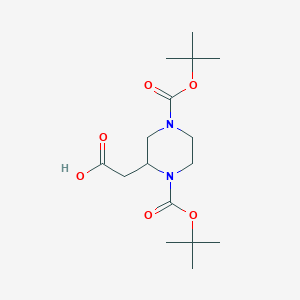
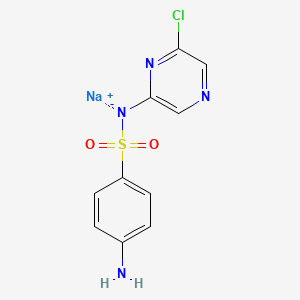
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1498943.png)



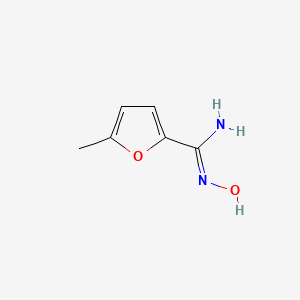
![2-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanenitrile](/img/structure/B1498966.png)
